5-Methylhexa-1,5-dien-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
998-83-4 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
5-methylhexa-1,5-dien-3-one |
InChI |
InChI=1S/C7H10O/c1-4-7(8)5-6(2)3/h4H,1-2,5H2,3H3 |
InChI Key |
WIUIPOJIZUXWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=O)C=C |
Origin of Product |
United States |
Stereochemical Aspects in 5 Methylhexa 1,5 Dien 3 One Chemistry
Enantioselective and Diastereoselective Synthesis Strategies
The ability to selectively produce a single stereoisomer of a chiral molecule is a significant goal in modern organic synthesis, particularly in the pharmaceutical industry where different enantiomers or diastereomers of a drug can have vastly different biological activities. ontosight.ai Enantioselective and diastereoselective syntheses are strategies employed to achieve this high level of control.
Enantioselective synthesis aims to produce a preponderance of one enantiomer over the other. A notable example is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst. nih.gov This reaction yields the desired (S)-3-cyano-5-methylhexanoate with high enantiomeric excess, a key intermediate in the synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid. nih.gov While not directly involving 5-methylhexa-1,5-dien-3-one, this example illustrates a powerful strategy for establishing chirality in a related structural motif.
Diastereoselective synthesis focuses on selectively forming one diastereomer over others. In the context of dienones, diastereoselectivity is often addressed in cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.comyoutube.com The stereochemical outcome of these reactions can be influenced by the use of chiral auxiliaries attached to the dienone or the diene. nih.gov These auxiliaries create a chiral environment that favors the formation of one diastereomer. For instance, the use of chiral diazaborolidines has been shown to provide excellent stereoselection in various cycloaddition reactions. nih.gov
A recently developed method for the enantioselective α-alkylation of conjugated polyenoic acids has enabled the generation of a variety of 1,3-dienyl-5-alkyl-6-oxy motifs with high enantioselectivity and diastereoselectivity. nih.gov This approach has proven valuable in the total synthesis of several natural products. nih.gov
| Strategy | Description | Key Feature | Example |
| Enantioselective Synthesis | Preferential formation of one enantiomer. | Use of chiral catalysts or reagents. | Asymmetric hydrogenation using a Rh-Me-DuPHOS catalyst. nih.gov |
| Diastereoselective Synthesis | Preferential formation of one diastereomer. | Use of chiral auxiliaries or substrates. | Diels-Alder reactions with chiral diazaborolidines. nih.gov |
| Enantioselective Alkylation | Asymmetric introduction of an alkyl group. | Creates chiral centers with high control. | α-alkylation of conjugated polyenoic acids. nih.gov |
Origins of Stereoselection in Pericyclic and Addition Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. numberanalytics.com The stereochemical outcome of these reactions is often highly predictable and is governed by the principle of the conservation of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. numberanalytics.com
In the context of dienones, the Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of a pericyclic reaction. youtube.comlibretexts.org The stereoselectivity arises from the specific way the diene and dienophile (the dienone in this case) approach each other. The "endo rule" often predicts the major diastereomer, where substituents on the dienophile are oriented towards the developing pi system of the diene in the transition state. youtube.com The stereochemistry of the reactants is faithfully transferred to the product in a stereospecific manner. libretexts.org
The origins of stereoselection in addition reactions to dienones can often be traced to steric and electronic factors. For instance, in the conjugate addition of nucleophiles, the incoming group will typically approach from the less sterically hindered face of the molecule. Furthermore, the use of chiral Lewis acids can create a chiral environment around the dienone, leading to facial selectivity in the nucleophilic attack. beilstein-institut.de These Lewis acids can coordinate to the carbonyl oxygen, influencing the conformation of the dienone and thereby directing the incoming nucleophile to one face of the molecule. beilstein-institut.de
Control of Exocyclic Double-Bond Stereochemistry
An exocyclic double bond is a double bond where one of the carbon atoms is part of a ring system, while the other is not. researchgate.netstackexchange.com The control of the stereochemistry (E/Z isomerism) of exocyclic double bonds is a significant challenge in organic synthesis.
Strategies for controlling exocyclic double-bond stereochemistry often involve stereoselective olefination reactions. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for this purpose. The choice of reaction conditions, including the solvent, temperature, and the nature of the base and aldehyde, can significantly influence the E/Z ratio of the resulting exocyclic double bond.
In some cases, the stereochemistry of an exocyclic double bond can be influenced by the existing stereocenters within the molecule through a process of stereochemical relay. beilstein-institut.de The conformation of the ring system can dictate the facial selectivity of reactions at the exocyclic position, thereby controlling the geometry of the newly formed double bond.
Axial and Central Chirality in Dienone Derivatives and Analogues
Chirality is not limited to molecules with stereogenic centers (central chirality). Axial chirality arises from the non-planar arrangement of four groups around a chiral axis. wikipedia.orgyoutube.com This is commonly observed in molecules like allenes and atropisomeric biaryls, where rotation around a single bond is restricted. wikipedia.orgyoutube.com
In the context of dienone derivatives, axial chirality can be present in certain conformations or in more complex systems. For example, 1,4-disubstituted (ZZ)-1,3-dienes can exhibit axial chirality due to the non-planar arrangement of the substituents forced by the s-cis conformation. researchgate.net While these molecules can undergo rapid enantiomerization at room temperature, the individual helical forms can be observed at low temperatures. researchgate.net
The relationship between central and axial chirality is an area of active research. It has been demonstrated that central chirality can be transferred to induce axial chirality in certain molecular frameworks. nih.gov For instance, chiral auxiliaries derived from natural products like menthone or camphor (B46023) have been used to induce a preferred helicity in a biphenyl (B1667301) residue, effectively transferring the stereochemical information from a stereocenter to a chiral axis. nih.gov This principle could be applied to the design of chiral dienone derivatives where a stereocenter influences the conformation and potential axial chirality of the dienone backbone.
Stereoisomerization (E/Z Control) in Dienone Systems
The stereoselective synthesis of 1,3-dienes with defined E/Z geometry is of great importance as the stereochemistry of the diene influences its physical, biological, and chemical properties. mdpi.com Various synthetic methodologies have been developed to achieve high stereoselectivity in the construction of the 1,3-diene motif.
Transition-metal-catalyzed cross-coupling reactions are a cornerstone for the stereoselective synthesis of dienes. mdpi.com These reactions typically involve the coupling of pre-functionalized alkenyl partners with a predefined stereochemistry. Olefination methods, such as the Wittig and Horner-Wadsworth-Emmons reactions, also provide pathways to stereoselectively form dienes. mdpi.com
Furthermore, stereoisomerization of a pre-existing dienone system can be a viable strategy to obtain the desired isomer. This can be achieved under thermal or photochemical conditions, or through catalysis. The specific conditions required for isomerization depend on the substitution pattern and the inherent stability of the different stereoisomers. For instance, the presence of bulky substituents can influence the thermodynamic equilibrium between the E and Z isomers.
Advanced Spectroscopic Characterization and Elucidation of 5 Methylhexa 1,5 Dien 3 One Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Methylhexa-1,5-dien-3-one, both ¹H and ¹³C NMR would be essential for a complete structural assignment.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The vinyl protons (=CH₂) at the C1 position would likely appear as a multiplet in the downfield region. The protons on the carbon adjacent to the carbonyl group (C4) would also be deshielded and appear as a distinct signal. The methyl group protons at the C5 position would likely present as a singlet.
The ¹³C NMR spectrum would provide complementary information, with a characteristic signal for the carbonyl carbon (C3) expected in the highly deshielded region (typically >190 ppm). Signals for the sp² hybridized carbons of the two double bonds (C1, C2, C5, and the carbon of the methyl group attached to C5) would be observed in the olefinic region of the spectrum. The sp³ hybridized carbon at C4 would appear in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and require experimental verification.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | ~5.8-6.2 | Multiplet |
| H-2 | ~6.0-6.4 | Multiplet |
| H-4 | ~3.2 | Singlet |
| H-6 (CH₃) | ~1.8 | Singlet |
| =CH₂ (at C5) | ~4.9-5.1 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and require experimental verification.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~128 |
| C-2 | ~137 |
| C-3 | >195 |
| C-4 | ~45 |
| C-5 | ~145 |
| C-6 (CH₃) | ~22 |
| =CH₂ (at C5) | ~115 |
For an unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, advanced NMR techniques would be employed. One-dimensional (1D) techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would differentiate between CH, CH₂, and CH₃ groups.
The coupling constants (J-values) obtained from high-resolution ¹H NMR spectra provide valuable information about the dihedral angles between adjacent protons, which can help in determining the preferred conformation of the molecule in solution. For this compound, the coupling constants between the vinyl protons at C1 and C2 would confirm the geometry of that double bond.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₇H₁₀O), confirming that the synthesized compound has the correct atomic composition.
Both Electrospray Ionization (ESI) and Electron Impact (EI) are common ionization techniques used in mass spectrometry. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, which would be observed at m/z 111.08, or a sodium adduct [M+Na]⁺. This is particularly useful for confirming the molecular weight.
Electron Impact (EI) is a higher-energy ionization method that causes fragmentation of the molecule. The resulting fragmentation pattern provides a fingerprint that is characteristic of the compound's structure. For this compound, characteristic fragments would be expected from the cleavage of bonds adjacent to the carbonyl group (α-cleavage) and other fragmentations related to the dienone system.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent method for identifying the functional groups present in a molecule like this compound.
The structure of this compound contains several key functional groups whose characteristic IR absorptions can be predicted. The most prominent of these is the α,β-unsaturated ketone. Conjugation of the carbonyl group (C=O) with the adjacent carbon-carbon double bond (C=C) influences the electronic environment and, consequently, the vibrational frequency of both groups. Specifically, conjugation lowers the stretching frequency of the carbonyl bond compared to a saturated ketone. orgchemboulder.comlibretexts.org
The IR spectrum of this compound is expected to exhibit strong absorptions corresponding to the C=O stretch, as well as various C=C and C-H stretching and bending vibrations. vscht.cz The presence of both a vinyl group (CH=CH₂) and an isopropenyl group (C=C(CH₃)₂) will also give rise to distinct vibrational bands.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated ketone) | Stretching | 1685-1665 libretexts.orgpressbooks.pub | Strong |
| C=C (conjugated) | Stretching | ~1640-1600 vscht.cz | Medium-Weak |
| C=C (vinyl) | Stretching | ~1645 vscht.cz | Medium |
| =C-H (vinyl) | Stretching | ~3080 vscht.cz | Medium |
| =C-H (vinyl) | Bending (out-of-plane) | ~990 and ~910 | Strong |
| C-H (alkane) | Stretching | ~2980-2870 | Medium-Strong |
| C-H (alkane) | Bending | ~1465 and ~1375 | Medium |
This table presents predicted values based on typical ranges for the specified functional groups. Actual experimental values may vary slightly.
Raman Spectroscopy for In Situ Monitoring
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. mdpi.com When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy.
A significant advantage of Raman spectroscopy is its utility for in situ monitoring of chemical reactions. americanpharmaceuticalreview.comnih.gov The use of fiber optic probes allows for real-time analysis of reaction mixtures without the need for sample extraction. youtube.com This is particularly valuable for studying the kinetics and mechanisms of reactions involving compounds like this compound. For example, in a polymerization or addition reaction involving one of the double bonds, the progress of the reaction could be monitored by observing the decrease in the intensity of the C=C stretching band in the Raman spectrum. spectroscopyonline.com The non-destructive nature of the technique and its low sensitivity to water make it well-suited for a variety of reaction conditions. mdpi.com
Table 2: Potential Application of In Situ Raman Spectroscopy for Monitoring a Reaction of this compound
| Reaction Type | Monitored Raman Band (cm⁻¹) | Observed Change Over Time | Information Gained |
| Michael Addition | ~1640-1600 (C=C stretch) | Decrease in intensity | Rate of consumption of the α,β-unsaturated system |
| Polymerization of the vinyl group | ~1645 (vinyl C=C stretch) | Decrease in intensity | Rate of polymerization |
| Isomerization | Fingerprint region (e.g., 800-1400) | Appearance/disappearance of characteristic peaks | Monitoring conversion to an isomeric species |
Electron Spin Resonance (ESR) Spectroscopy for Reactive Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. researchgate.net The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. ESR is an invaluable tool for studying reactive intermediates in chemical reactions, which are often radical in nature.
In the context of this compound, ESR spectroscopy could be employed to study radical intermediates formed during certain reactions. For instance, the one-electron reduction of an α,β-unsaturated ketone can lead to the formation of a radical anion. rsc.org The resulting ESR spectrum would provide detailed information about the electronic structure of this transient species.
A key feature of ESR spectra is hyperfine splitting, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). The splitting pattern and the magnitude of the hyperfine coupling constants provide information about the distribution of the unpaired electron's spin density within the radical. For the radical anion of this compound, analysis of the hyperfine coupling to the various protons would reveal how the unpaired electron is delocalized over the conjugated π-system. The use of spin trapping agents can also facilitate the detection of short-lived radical intermediates. utexas.edunih.gov
Table 3: Hypothetical ESR Data for a Radical Intermediate of this compound
| Radical Species | Interacting Nuclei | Predicted Hyperfine Coupling Constant (a) Range (Gauss) | Multiplicity |
| Radical Anion | Protons on C1 | 2-5 | Triplet (from 2H) |
| Proton on C2 | 5-10 | Doublet | |
| Protons on C4 | 5-10 | Triplet (from 2H) | |
| Methyl Protons on C5 | 0.5-2 | Quartet (from 3H) |
This table presents hypothetical data to illustrate the type of information that can be obtained from an ESR spectrum. Actual values would be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com The technique involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. youtube.com
For this compound, which is a liquid at room temperature, X-ray crystallography would require the compound to be crystallized, likely at a low temperature. If a suitable single crystal could be obtained, X-ray diffraction analysis would provide unambiguous information about its solid-state conformation. This would reveal, for example, whether the conjugated dienone system adopts a planar s-cis or s-trans conformation in the crystal lattice and the precise spatial arrangement of the methyl and vinyl groups. While a crystal structure for this compound is not currently available in open crystallographic databases, the technique remains the gold standard for solid-state structural elucidation of small molecules.
Table 4: Representative Crystallographic Data Table for a Small Organic Molecule like this compound
| Parameter | Example Value |
| Chemical Formula | C₇H₁₀O |
| Formula Weight | 110.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 615 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.189 |
| R-factor (%) | < 5 |
This table provides representative values for a hypothetical crystal structure analysis and is for illustrative purposes only.
Computational and Theoretical Investigations of 5 Methylhexa 1,5 Dien 3 One Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying the reactivity of organic molecules. DFT calculations could provide a deep understanding of the various potential reaction mechanisms for 5-Methylhexa-1,5-dien-3-one. For instance, in the context of palladium-catalyzed β-X elimination reactions, DFT has been used to elucidate the four key steps: N-H activation, β-X elimination, nucleophilic addition, and catalyst regeneration. nih.gov Such an approach for this compound would involve modeling the interaction of the dienone with various reagents and catalysts to map out the energetic landscape of possible transformations.
Potential Energy Surface (PES) Mapping and Transition State Analysis
A Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. muni.czwikipedia.org For a chemical reaction, the PES maps the energetic pathway from reactants to products, including any intermediates and transition states. muni.czlibretexts.org A transition state is a specific point on the PES that represents the highest energy barrier along the reaction coordinate. youtube.com
For this compound, mapping the PES for a specific reaction, such as a Diels-Alder cycloaddition or a nucleophilic addition, would be crucial for understanding its reactivity. This involves calculating the energy of the system at various points along the reaction coordinate to locate the transition state structure. The energy of this transition state determines the activation energy of the reaction. DFT calculations are a common method for generating such surfaces and locating transition states. researchgate.netresearchgate.net For example, in the study of cycloaddition reactions of nitrilimines, DFT calculations have been used to examine the [3+2] and [1+2] cycloaddition pathways, revealing them to be concerted and asynchronous. researchgate.net
Illustrative Data for a Hypothetical Reaction Pathway of this compound:
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | This compound + Reagent |
| Transition State 1 | +15.2 | First energetic barrier |
| Intermediate | +5.7 | A stable intermediate species |
| Transition State 2 | +12.1 | Second energetic barrier |
| Products | -10.5 | Final products of the reaction |
This table presents hypothetical data to illustrate the energetic profile of a reaction involving this compound as determined through PES mapping.
Computational Insights into Stereoselection
Many reactions involving this compound could potentially yield multiple stereoisomeric products. Computational methods, particularly DFT, are instrumental in predicting and explaining the stereoselectivity of such reactions. By calculating the energies of the different transition states leading to each stereoisomer, chemists can determine which product is likely to be favored. For example, in Diels-Alder reactions, the stereochemistry of the dienophile is conserved in the product, and DFT can be used to model the endo and exo transition states to predict the major product. youtube.com For this compound acting as a dienophile, computational analysis of the transition states would reveal the energetic preferences for the formation of different stereoisomers.
Quantum Chemical Methods for Electronic Structure and Spin Density
Quantum chemical methods delve into the electronic makeup of a molecule, providing insights into its bonding, charge distribution, and magnetic properties. For a conjugated system like this compound, these methods can reveal how the π-electrons are delocalized and how this affects the molecule's reactivity.
Zero-Field Splitting (ZFS) Parameters and Delocalization Effects
Zero-Field Splitting (ZFS) is a phenomenon observed in molecules with more than one unpaired electron (e.g., in a triplet state), where the spin states have different energies even in the absence of an external magnetic field. ontosight.aiwikipedia.org This splitting arises from the magnetic dipole-dipole interaction between the unpaired electrons. libretexts.org While this compound in its ground state is a closed-shell molecule with no unpaired electrons, it can be excited to a triplet state. Computational methods can predict the ZFS parameters (D and E) for this triplet state, which are sensitive to the molecule's electronic structure and the delocalization of the unpaired electrons. acs.orgacs.org A larger D value would indicate a stronger magnetic interaction and potentially a more localized distribution of the two unpaired electrons.
Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) Analyses
Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and antibonds that align with Lewis structures. uni-muenchen.denumberanalytics.com For this compound, NBO analysis would quantify the delocalization of electron density from the filled π-bonding orbitals and the oxygen lone pairs into the empty π*-antibonding orbitals. This delocalization is a key feature of conjugated systems and is responsible for their unique reactivity. masterorganicchemistry.comnumberanalytics.com
Illustrative NBO Analysis Data for this compound:
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C1=C2) | π(C3=O) | 5.2 |
| π(C5=C6) | π(C3=O) | 4.8 |
| LP(O) | π(C1=C2) | 1.5 |
| LP(O) | π(C5=C6) | 1.2 |
This table presents hypothetical NBO analysis data for this compound, illustrating the delocalization interactions within the conjugated system. LP denotes a lone pair.
Thermochemical Property Prediction
Computational chemistry is a valuable tool for predicting the thermochemical properties of molecules, such as their heat of formation and standard Gibbs free energy. These properties are essential for understanding the stability of a molecule and the thermodynamics of its reactions. While experimental data for this compound may be scarce, computational methods can provide reliable estimates.
Various computational protocols, often based on DFT or higher-level ab initio methods, can be used to calculate these properties. These methods typically involve optimizing the molecular geometry and then performing a frequency calculation to obtain the zero-point vibrational energy and thermal corrections. The accuracy of these predictions has been shown to be quite high for many organic molecules. For instance, methods for predicting pKa values, which are related to the Gibbs free energy of deprotonation, have been developed based on electronic structure theory and solvation models. mdpi.com A similar approach could be applied to predict the thermochemical properties of this compound.
Standard Heats of Formation Calculation
There is no published data on the standard heats of formation for this compound. This crucial thermodynamic value, which indicates the stability of a compound, has not been determined experimentally or through computational methods according to available records.
Group Additivity Value (GAV) Methodologies
The application of Group Additivity Value (GAV) methodologies to predict the thermochemical properties of this compound has not been documented. While GAV methods are powerful tools for estimating properties of organic compounds, specific group values that would be necessary for this particular ketone are not available.
Conformational Analysis and Molecular Dynamics
Similarly, there is a lack of specific research on the conformational landscape and molecular dynamics of this compound.
Hindered Internal Rotation Contributions
No studies were found that specifically analyze the contributions of hindered internal rotations to the thermodynamic properties of this compound. This type of analysis is essential for understanding the flexibility of the molecule and its energetic landscape.
Applications of 5 Methylhexa 1,5 Dien 3 One and Its Chemistry in Complex Molecule Synthesis
Building Blocks for Natural Product Synthesis
The structural framework of 5-Methylhexa-1,5-dien-3-one, featuring a dienone system, is a valuable precursor for synthesizing the core ring systems found in various natural products. Its ability to undergo intramolecular reactions makes it particularly useful for creating polycyclic structures.
Eunicellane and cladiellane diterpenes are complex marine natural products characterized by a 6/10-bicyclic carbon skeleton. wikipedia.orgnih.gov The synthesis of these molecules is a significant challenge that requires precise methods for constructing their unique frameworks. While direct synthesis of these diterpenes using this compound has not been extensively documented, the core reactivity of divinyl ketones offers a plausible pathway.
One of the key reactions of divinyl ketones is the Nazarov cyclization, an acid-catalyzed 4π-electrocyclic reaction that forms cyclopentenones. synarchive.comwikipedia.org This reaction is a powerful tool for creating five-membered rings, which are common motifs in natural products. wikipedia.org The cyclization of this compound would yield a substituted cyclopentenone, which could serve as a key intermediate that is further elaborated to form the larger ring systems of eunicellanes and cladiellanes. The general mechanism for such a transformation is outlined below.
Table 1: Key Reactions and Intermediates
| Reaction Type | Starting Material | Key Intermediate | Potential Application |
|---|---|---|---|
| Nazarov Cyclization | This compound | Substituted Cyclopentenone | Foundation for the five-membered ring portion of polycyclic natural products. |
The biosynthesis of eunicellanes involves the cyclization of geranylgeranyl pyrophosphate to form a foundational 6/10-bicyclic framework. nih.govnih.gov Synthetic strategies often aim to mimic this cyclization cascade, and the use of dienone building blocks to construct portions of the carbon skeleton represents a viable, though underexplored, approach.
Guaiane (B1240927) sesquiterpenoids are another class of natural products characterized by a bicyclic [5.3.0]decane skeleton. Their synthesis often involves complex photochemical rearrangements or multi-step ring-forming sequences. nih.govnih.gov Established syntheses frequently utilize chiral pool starting materials like α-santonin. nih.govresearchgate.net
The application of this compound in this context could again leverage its ability to form five-membered rings via the Nazarov cyclization. A cyclopentenone intermediate derived from the dienone could, in principle, be coupled with another fragment and cyclized to construct the signature 5/7-fused ring system of the guaianes. This approach would offer a convergent route to the guaiane skeleton, although specific examples employing this strategy with this compound are not prominent in the literature.
Macrocycles are of great interest in medicinal chemistry and materials science. Their synthesis is challenging due to unfavorable entropic factors. uni-kiel.de One powerful strategy for forming large rings is the intramolecular Diels-Alder reaction, where a diene and a dienophile are tethered together and react to form a bicyclic system embedded within a macrocycle. nih.gov
This compound is an ideal diene for such transformations. By functionalizing the molecule with a tether connected to a dienophile, an intramolecular [4+2] cycloaddition can be initiated to generate complex macrocyclic structures. Various strategies, including ring-closing metathesis (RCM) and azide-alkyne cycloadditions, are also popular for macrocyclization, but the inherent reactivity of the dienone offers a direct route using Diels-Alder chemistry. core.ac.uk
Table 2: Potential Macrocyclization Strategy
| Step | Description |
|---|---|
| 1. Functionalization | Attach a flexible linker containing a dienophile (e.g., an acrylate (B77674) or maleimide) to the this compound scaffold. |
| 2. Cyclization | Induce an intramolecular Diels-Alder reaction through thermal or Lewis acid catalysis. |
| 3. Product | A macrocycle containing a fused bicyclic core is formed. |
This strategy allows for the creation of diverse macrocyclic scaffolds by varying the nature and length of the tether. researchgate.netresearchgate.net
Intermediates for Bioactive Molecule Development
Beyond natural product synthesis, the reactivity of this compound makes it a useful intermediate for creating novel molecules with potential therapeutic applications.
Fragment-Based Drug Discovery (FBDD) is a modern approach to identifying lead compounds by screening libraries of small molecules, or "fragments," for weak binding to a biological target. lifechemicals.commolport.com These fragments typically adhere to the "Rule of Three," which provides guidelines for their physicochemical properties. molport.com
This compound fits these criteria well, making it a candidate for inclusion in fragment libraries. selleckchem.com Its low molecular weight and simple structure provide a starting point for elaboration into more potent and complex drug candidates.
Table 3: Physicochemical Properties of this compound vs. "Rule of Three"
| Property | This compound | "Rule of Three" Guideline |
|---|---|---|
| Molecular Weight | ~110 g/mol | < 300 Da |
| cLogP | ~1.7 | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 1 | ≤ 3 |
Furthermore, the products derived from this dienone can serve as scaffolds for generating chiral bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that produce comparable biological effects. wikipedia.orgopenmedscience.com By replacing a functional group in a known drug with a bioisostere, medicinal chemists can modulate its activity, improve its pharmacokinetic profile, or reduce toxicity. nih.govscripps.edu While this compound itself is achiral, its reaction products, such as the cyclopentenones from Nazarov cyclization, can be readily transformed into a variety of chiral, three-dimensional structures suitable for use as bioisosteric replacements for other cyclic or aromatic moieties in drug molecules.
Sildenafil (B151) is a well-known phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction. The synthesis of sildenafil analogues is an active area of research aimed at discovering compounds with improved potency, selectivity, or pharmacokinetic properties. acs.orgtuwien.ac.at
The established synthetic routes to sildenafil and its analogues typically involve the construction of a pyrazolopyrimidinone (B8486647) core from precursors like 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, followed by functionalization of an attached phenyl ring. nih.govacs.org A review of the prominent literature on sildenafil analogue synthesis does not indicate the use of this compound as a starting material or intermediate. The chemical transformations required to build the specific heterocyclic core of sildenafil are not directly accessible from the typical reaction pathways of a divinyl ketone, such as Diels-Alder or Nazarov cyclization. Therefore, a synthetic connection between this compound and the sildenafil scaffold is not apparent from current chemical literature.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Eunicellane |
| Cladiellane |
| Guaiane |
| Sildenafil |
| α-santonin |
| Geranylgeranyl pyrophosphate |
Methodology Development in Organic Synthesis
The strategic use of specific chemical frameworks is fundamental to the advancement of synthetic organic chemistry. Molecules like this compound, with their distinct arrangement of functional groups, serve as valuable platforms for designing and validating new reaction pathways. These pathways are often aimed at achieving higher efficiency, selectivity, and complexity in the synthesis of valuable target molecules.
A review of the scientific literature indicates that the application of this compound in the development of novel organocatalytic methodologies is not a widely documented area of research. While organocatalysis has emerged as a powerful tool for a vast array of transformations, its specific use with this particular dienone substrate remains to be extensively explored and reported.
Palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone of modern organic synthesis for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. nih.gov This methodology is particularly powerful for the construction of challenging stereocenters. The general mechanism involves the reaction of a palladium(0) catalyst with an allylic precursor to form a π-allylpalladium(II) intermediate. A nucleophile can then attack this intermediate, and by employing a chiral ligand, the reaction can be guided to produce one enantiomer of the product selectively. nih.gov
While direct examples featuring this compound as the substrate are not prominent in the literature, the principles of Pd-catalyzed AAA have been extensively developed using a variety of nucleophiles and allylic partners, demonstrating the potential for such transformations. These reactions are crucial for creating both single and multiple stereocenters, including complex quaternary carbons. semanticscholar.org
For instance, the Stoltz group has developed a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) that can generate α-sulfonyl tetrasubstituted stereogenic centers from racemic precursors with high enantioselectivity. nih.gov This process proceeds through linear enolate intermediates, and a key to its success is a palladium-mediated interconversion of the enolate geometries prior to the alkylation step, which allows for high enantioselectivity regardless of the starting material's stereochemistry. nih.gov Similarly, methodologies have been developed for the asymmetric alkylation of ketone enolates, oxazolones, and other "soft" nucleophiles, showcasing the versatility of this catalytic system. nih.govrsc.org
The table below summarizes representative examples of palladium-catalyzed asymmetric alkylations, illustrating the scope of the methodology for constructing stereocenters with various substrates.
| Nucleophile/Substrate | Allylic Precursor | Chiral Ligand | Product Type | Yield | Enantioselectivity (ee) / Diastereoselectivity (dr) |
| Thietane 1,1-dioxide | Allyl enol carbonate | (S)-t-Bu-PHOX | α-Sulfonyl tetrasubstituted stereocenter | High | High ee |
| Indanone-derived β-ketoester | Racemic allenyl carbonate | L1 (unspecified) | Allenyl axial and central chirality | up to 99% | up to 98% ee, up to 13:1 dr semanticscholar.org |
| 2-Methylcyclopentanone derivative | Allyl acetate | R,R-ligand (unspecified) | Allylated cyclopentanone | Excellent | Excellent ee nih.gov |
| Oxazolone | 1,3-Diene | DTBM-SEGPHOS | Enantioenriched oxazolone | Good | High ee, moderate-good dr rsc.org |
This table presents generalized data from various studies to illustrate the capabilities of the methodology and does not involve this compound directly.
A powerful strategy in complex molecule synthesis is the use of tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. The rational design of such strategies can lead to a dramatic increase in molecular complexity. The diene system present in the structural backbone of this compound is highly relevant to tandem cycloaddition strategies, particularly those mediated by trimethylenemethane (TMM) diyls.
Research into TMM diyl-mediated tandem cycloadditions has demonstrated a highly effective method for constructing polyquinane natural products. A key insight was that a TMM diyl could be generated from an alkylidene carbene derived from a structure analogous to this compound, specifically a 2-methylhexa-1,5-diene framework. This process was envisioned to combine the generation of the TMM diyl and its subsequent intramolecular [2+3] cycloaddition into a single, efficient tandem sequence.
The rational design involves two primary strategies:
A Reorganizational Tandem Strategy: This approach involves the cleavage of one carbon-carbon double bond and the formation of four new carbon-carbon bonds, leading to a massive reorganization of the molecular structure.
A Connecting Tandem Strategy: This second approach connects two existing double bonds with a single carbon center, resulting in the formation of four new C-C bonds without any bond cleavage.
These designed tandem strategies have been successfully applied to the total synthesis of several complex natural products, showcasing their efficiency and power.
| Target Natural Product | Type | Result of Tandem Strategy |
| Hirsutene | Linearly Fused Triquinane | Achieved total synthesis |
| Ceratopicanol | Angularly Fused Triquinane | Achieved total synthesis |
| Pentalenene | Triquinane | Achieved total synthesis |
| Crinipellins | Tetraquinane | Extended strategy to achieve total synthesis |
The presence of the ketone in this compound could potentially influence the reactivity and outcome of such cycloadditions, offering avenues for further methodology development where the oxygen atom could direct or participate in subsequent transformations.
Q & A
Q. What statistical approaches are suitable for meta-analyses of this compound’s physicochemical properties?
- Methodological Answer : Conduct systematic literature searches (e.g., via Google Scholar) using keywords like "dienone stability" or "allylic ketone reactivity." Screen results with inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000). Use spreadsheets to log data points (e.g., boiling points, partition coefficients) and identify trends .
05 文献检索Literature search for meta-analysis02:58
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
